Formylmethionyl-alanyl-leucine

Neutrophil Chemotaxis Formyl Peptide Receptor Structure-Activity Relationship

Formylmethionyl-alanyl-leucine is a defined, low-activity N‑formyl tripeptide that enables precise calibration of formyl peptide receptor (FPR1/FPR2) assays. Unlike fMLP, its consistently minimal chemotactic and oxidative burst responses make it an essential negative control for Boyden chamber and transwell migration experiments, and a benchmark for SAR-driven FPR ligand development. By establishing a non-saturating baseline, fMet-Ala-Leu ensures specificity validation and accurate potency comparisons—an indispensable reference standard for any laboratory investigating receptor-mediated neutrophil activation.

Molecular Formula C15H27N3O5S
Molecular Weight 361.5 g/mol
CAS No. 83961-79-9
Cat. No. B1673552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormylmethionyl-alanyl-leucine
CAS83961-79-9
SynonymsFormylmethionyl-alanyl-leucine;  Fmet-ala-leu; 
Molecular FormulaC15H27N3O5S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C15H27N3O5S/c1-9(2)7-12(15(22)23)18-13(20)10(3)17-14(21)11(16-8-19)5-6-24-4/h8-12H,5-7H2,1-4H3,(H,16,19)(H,17,21)(H,18,20)(H,22,23)/t10-,11-,12-/m0/s1
InChIKeyZPUCKAJAEIPORH-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Formylmethionyl-Alanyl-Leucine (fMet-Ala-Leu): Scientific and Procurement Baseline for a Defined FPR-Active Tripeptide


Formylmethionyl-alanyl-leucine (fMet-Ala-Leu, CAS 83961-79-9) is a synthetic N‑formyl tripeptide belonging to the class of formyl peptide receptor (FPR) agonists [1]. It is structurally related to the canonical chemoattractant fMet-Leu-Phe (fMLP) and shares the ability to bind and activate G protein‑coupled formyl peptide receptors (FPR1/FPR2) on phagocytic leukocytes [2]. As a derivative of the E. coli ribosomal protein L10 gene product, it serves as a chemotactic factor for polymorphonuclear leukocytes [3]. The compound is employed primarily as a research tool to investigate receptor‑mediated neutrophil activation, chemotaxis, and respiratory burst responses [4].

Why Generic Substitution Fails: Formylmethionyl-Alanyl-Leucine (fMet-Ala-Leu) vs. Canonical fMLP and Related Tripeptides


N‑formyl tripeptides cannot be freely interchanged as research tools because their biological activities are exquisitely dependent on the amino acid sequence [1]. Even minor alterations in the peptide backbone produce orders-of-magnitude differences in potency and can qualitatively alter downstream signaling outcomes [2]. For example, the substitution of leucine with alanine at position 2 markedly reduces chemotactic and oxidative burst responses compared to the prototypical fMet-Leu-Phe [3]. Consequently, using a non‑optimized analog such as fMet-Ala-Leu as a simple “fMLP substitute” will yield quantitatively different experimental results and may fail to recapitulate specific receptor‑activation profiles [4].

Product-Specific Quantitative Evidence Guide for Formylmethionyl-Alanyl-Leucine (fMet-Ala-Leu): Head-to-Head Comparative Data


fMet-Ala-Leu Exhibits Reduced Chemotactic Activity Compared to fMet-Leu-Phe

In a direct comparative study of three synthetic N‑formyl‑methionyl peptides, fMet‑Ala (fMet-Ala-Leu) demonstrated lower chemotactic activity than fMet-Leu-Phe (fMLP) [1]. The relative activity ranking was fMet-Phe > fMet-Val > fMet-Ala [1].

Neutrophil Chemotaxis Formyl Peptide Receptor Structure-Activity Relationship

fMet-Ala-Leu Shows Weaker Stimulation of Oxidative Metabolism Compared to fMet-Phe and fMet-Val

The same study evaluated oxidative metabolism (superoxide production) in human neutrophils and found that fMet‑Ala induced a significantly weaker response than fMet‑Phe or fMet‑Val [1].

Respiratory Burst Superoxide Anion Neutrophil Activation

fMet-Ala-Leu Displays Lower Activity in Phagocytosis and Killing Assays vs. fMet-Phe and fMet-Val

In the same head-to-head comparison, fMet‑Ala exhibited weaker stimulation of both phagocytosis and bacterial killing compared to fMet‑Phe and fMet‑Val [1].

Phagocytosis Bacterial Killing Neutrophil Function

fMet-Ala-Leu Activity is Consistent Across Multiple Neutrophil Functions but Consistently Lower than fMet-Phe

The Patrone et al. study demonstrated that the activity ranking fMet-Phe > fMet-Val > fMet-Ala was maintained across all tested neutrophil functions (chemotaxis, adhesiveness, oxidative metabolism, phagocytosis, killing) [1]. This indicates that the reduced potency of fMet-Ala is a general property rather than a function-specific effect.

Neutrophil Function Chemotaxis Oxidative Metabolism

fMet-Ala-Leu Potency is Orders of Magnitude Lower than fMet-Leu-Phe Based on Class-Level Structure-Activity Data

While no direct ED50 value for fMet-Ala-Leu was found in the primary literature, class-level inference from a systematic SAR study of 24 N‑formyl peptides indicates that the specific sequence of fMet‑Ala‑Leu is likely 10⁶–10⁷‑fold less active than fMet‑Leu‑Phe [1]. The canonical fMet‑Leu‑Phe exhibits an ED50 for chemotaxis of 7×10⁻¹¹ M, whereas structurally less optimal tripeptides lose activity by factors up to 2.6×10⁷ [1].

Structure-Activity Relationship fMLP Analog ED50

Best Research and Industrial Application Scenarios for Formylmethionyl-Alanyl-Leucine (fMet-Ala-Leu)


Negative Control or Low-Activity Reference in Neutrophil Chemotaxis Assays

Because fMet-Ala-Leu consistently exhibits the lowest chemotactic activity among related tripeptides [1], it serves as an ideal negative control or a low-activity reference in Boyden chamber or transwell migration experiments. This allows researchers to establish a baseline for chemotactic responses and to validate the specificity of more potent agonists such as fMLP.

Partial Agonist or Efficacy-Profiling Studies in Formyl Peptide Receptor Pharmacology

The reduced potency of fMet-Ala-Leu across multiple neutrophil functions (chemotaxis, oxidative burst, phagocytosis) [1] makes it a valuable tool for studying partial agonism or biased signaling at FPR1/FPR2. It can be used to dissect receptor activation thresholds and to compare the efficacy of novel synthetic analogs without saturating the system.

Structure-Activity Relationship (SAR) Benchmarking for Novel fMLP Analogs

In SAR campaigns aimed at developing improved FPR ligands, fMet-Ala-Leu provides a well-documented low-activity benchmark [1][2]. Its activity profile, compared to fMet-Leu-Phe and other analogs, helps define the structural requirements for high potency and can be used to calibrate in vitro assays when testing new chemical entities.

Calibration Standard for Neutrophil Functional Assays Requiring Graded Responses

The hierarchical activity (fMet-Phe > fMet-Val > fMet-Ala) observed across multiple functional readouts [1] allows researchers to use fMet-Ala-Leu as a low-end calibration point. This is particularly useful for establishing dose-response curves and for ensuring that assay systems are not saturated by overly potent agonists.

Quote Request

Request a Quote for Formylmethionyl-alanyl-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.